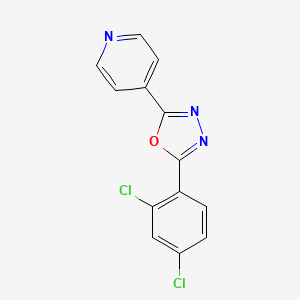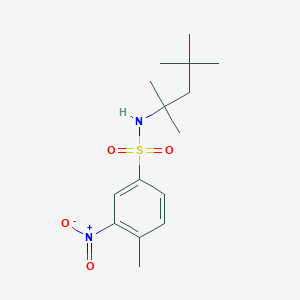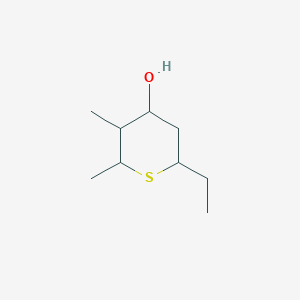
2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both pyridine and oxadiazole rings. It is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dichlorobenzohydrazide with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-5-(4-methylpyridyl)-1,3,4-oxadiazole
- 2-(2,4-Dichlorophenyl)-5-(4-phenylpyridyl)-1,3,4-oxadiazole
- 2-(2,4-Dichlorophenyl)-5-(4-ethylpyridyl)-1,3,4-oxadiazole
Uniqueness
2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and pyridyl groups enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C13H7Cl2N3O |
|---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-1-2-10(11(15)7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H |
InChI Key |
HJFHBZQEQSTPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11081584.png)
![9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11081595.png)
![4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B11081600.png)
![ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11081603.png)
![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11081607.png)
![2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile](/img/structure/B11081612.png)
![ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate](/img/structure/B11081617.png)
![Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate](/img/structure/B11081629.png)
![2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexane]-2-ene-1,5-dicarbonitrile](/img/structure/B11081635.png)

![4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B11081644.png)
![3-chloro-N-{3-chloro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}-4-methylbenzamide](/img/structure/B11081646.png)
![N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11081649.png)

